4,5-Dichloropicolinaldehyde
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Overview
Description
4,5-Dichloropicolinaldehyde is a chemical compound with the molecular formula C6H3Cl2NO and a molecular weight of 176.00 g/mol It is a derivative of picolinaldehyde, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process often includes nitration, reduction, and chlorination steps, followed by purification through recrystallization or distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of dichloropyridine carboxylic acids.
Reduction: Formation of dichloropyridine alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,5-Dichloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antimicrobial and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropicolinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
4,5-Dichloropyridine: Similar in structure but lacks the aldehyde functional group.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Shares the dichloro substitution but has a different core structure and functional groups.
Uniqueness: 4,5-Dichloropicolinaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
1060802-04-1 |
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Molecular Formula |
C6H3Cl2NO |
Molecular Weight |
176.00 g/mol |
IUPAC Name |
4,5-dichloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChI Key |
ONVAALUCQNVWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
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